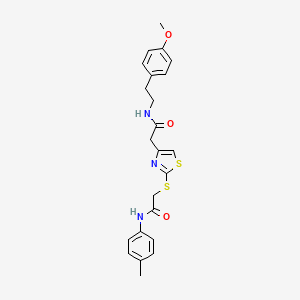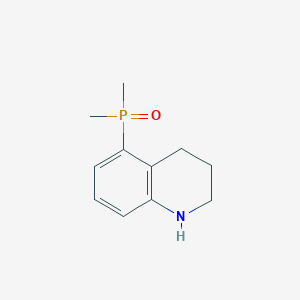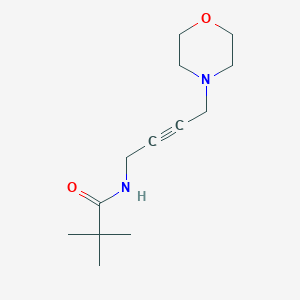
1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of the 3,4-dimethoxyphenylacetic acid . It is a complex organic compound that contains several functional groups and rings, including an indoline ring, a carboxamide group, and a dimethoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its Cu (II) complex has been described . The synthesis involved the acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide with acetic anhydride in polyphosphoric acid .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name and the structures of similar compounds. For example, the structure of a related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, has been reported .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The Friedel–Crafts acylation of activated benzene rings in the presence of polyphosphoric acid is a very convenient method for the direct synthesis of aromatic ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, (3,4-Dimethoxyphenyl)acetonitrile, a related compound, has a boiling point of 171-178 °C/10 mmHg and a melting point of 62-63.5 °C .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of related compounds for potential therapeutic applications. For instance, the synthesis of novel 1,2-functionally-substituted derivatives, employing 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine, has been explored for the preparation of compounds with substituents in specific positions, indicating a methodological advancement in the synthesis of complex molecules with potential for further biological evaluation (Aghekyan et al., 2009).
Properties of Hyperbranched Aromatic Polyimides
The development and characterization of hyperbranched aromatic polyimides, starting from compounds such as 3,5-dimethoxyphenol, show significant advancements in polymer chemistry. These polyimides have been found to possess excellent solubility and thermal stability, making them suitable for high-performance applications (Yamanaka et al., 2000).
Biological Activities of Derived Compounds
Studies have also been conducted on the biological activities of compounds derived from 3,4-dimethoxyphenyl-based structures. For example, new carboxamides isolated from the sponge-derived fungus Arthrinium sp. have shown enzyme inhibitory activities against acetylcholinesterase (AChE), which is relevant for the treatment of diseases such as Alzheimer's (She et al., 2022). Another study synthesized and evaluated bromophenol derivatives with a cyclopropyl moiety, which showed effectiveness as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes (Boztaş et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-21-20(24)16-12-14-6-4-5-7-15(14)22(16)19(23)11-13-8-9-17(25-2)18(10-13)26-3/h4-10,16H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWIONLETGLGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2759499.png)



![Methyl (2S)-2-amino-2-[(2S)-2,3-dihydro-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B2759506.png)
![2-({[2-(1,3-Dithiolan-2-yl)-4-nitrophenyl]sulfanyl}methyl)furan](/img/structure/B2759507.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide](/img/structure/B2759511.png)

![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2759515.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2759516.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)
![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)

